molecular formula C21H23NO7 B565919 Narcotoline hemiacetal CAS No. 1795791-30-8

Narcotoline hemiacetal

Cat. No.: B565919
CAS No.: 1795791-30-8
M. Wt: 401.415
InChI Key: IFVHOVYYIXFWLJ-JUAJCIKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Narcotoline hemiacetal is an opiate alkaloid chemically related to noscapine . It binds to the same receptors in the brain as noscapine to act as an antitussive . It can be obtained from the opium poppy, Papaver somniferum .


Synthesis Analysis

The only substrate, 4’-O-desmethyl-3-O-acetylpapaveroxine, is a seco-berbine pathway intermediate that undergoes ester hydrolysis subsequent to 4’-O-methylation leading to the formation of narcotine hemiacetal . In the absence of 4’-O-methylation, a parallel pathway yields this compound .


Molecular Structure Analysis

The molecular formula of this compound is C21H23NO7 . Its average mass is 401.415 and its mono-isotopic mass is 401.14745 .


Chemical Reactions Analysis

The conversion of an alcohol and aldehyde (or ketone) to a hemiacetal (or hemiketal) is a reversible process . In the absence of 4ʹ-O-methylation, a parallel pathway yields this compound .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C21H23NO7 . Its average mass is 401.415 and its mono-isotopic mass is 401.14745 .

Scientific Research Applications

  • Protective Group in Noscapine Biosynthesis : Narcotoline hemiacetal plays a critical role in the biosynthesis of noscapine in the opium poppy. It is formed through a series of enzymatic transformations, with acetylation introducing a protective group that is later hydrolyzed, triggering rearrangement to a cyclic hemiacetal (Dang, Chen, & Facchini, 2015).

  • Heterodimeric O-methyltransferases : In the biosynthesis pathway of noscapine, this compound is formed in a parallel pathway when there is an absence of 4'-O-methylation, indicating its relevance in the alternate biosynthetic routes of noscapine (Park, Chen, Lang, Ng, & Facchini, 2018).

  • Synthetic and Stereochemical Studies : this compound has been a subject of synthetic and stereochemical studies, indicating its significance in organic chemistry and potential applications in drug synthesis (Rozwadowska & Matecka, 1991).

  • Engineering Biosynthesis in Yeast : The biosynthesis of noscapine, involving this compound, has been reconstituted in yeast. This provides a platform for producing noscapine and related intermediates for drug discovery and research (Li & Smolke, 2016).

Mechanism of Action

The conversion of an alcohol and aldehyde (or ketone) to a hemiacetal (or hemiketal) is a reversible process . The generalized mechanism for the process at physiological pH is shown below .

Properties

IUPAC Name

(5R)-5-[(1S)-3-hydroxy-4,5-dimethoxy-1,3-dihydro-2-benzofuran-1-yl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO7/c1-22-7-6-10-8-13-20(28-9-27-13)17(23)14(10)16(22)18-11-4-5-12(25-2)19(26-3)15(11)21(24)29-18/h4-5,8,16,18,21,23-24H,6-7,9H2,1-3H3/t16-,18+,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVHOVYYIXFWLJ-JUAJCIKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(O4)O)C(=C(C=C5)OC)OC)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(O4)O)C(=C(C=C5)OC)OC)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does the formation of narcotoline hemiacetal differ from noscapine formation in the opium poppy?

A1: Both noscapine and this compound are derived from a common branch point in the noscapine biosynthetic pathway. The key difference lies in the presence or absence of a 4'-methoxyl group on their phthalide isoquinoline scaffold. []

    Q2: The research mentions an opium poppy chemotype called Marianne that accumulates high levels of narcotoline. What is the genetic basis for this phenotype?

    A2: The Marianne chemotype exhibits a specific mutation in the OMT2 gene, leading to an amino acid substitution (S122Y) in the dimerization domain of the enzyme. [] This mutation disrupts the formation of the functional OMT2:OMT3 heterodimer, essential for the 4'-O-methylation step in noscapine biosynthesis. [] As a result, the pathway is redirected towards the production and accumulation of narcotoline. []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.